N-Nitroso(2-oxobutyl)(2-oxopropyl)amine

Pancreatic carcinogenesis Organotropism Nitrosamine structure-activity

N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (CAS 77698-20-5; synonym OBOB) is an asymmetric beta-oxidized nitrosamine with the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol. It belongs to a structurally defined class of N-nitrosamines that exhibit pancreas-specific carcinogenicity in Syrian golden hamsters, a property governed by the presence and position of 2-oxo (keto) substituents on the aliphatic chains adjacent to the N-nitroso function.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 77698-20-5
Cat. No. B12294370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso(2-oxobutyl)(2-oxopropyl)amine
CAS77698-20-5
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCC(=O)CN(CC(=O)C)N=O
InChIInChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3
InChIKeyPMENDGPEYXEHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (CAS 77698-20-5): Procurement-Grade Overview for Pancreatic Carcinogenesis Research


N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (CAS 77698-20-5; synonym OBOB) is an asymmetric beta-oxidized nitrosamine with the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . It belongs to a structurally defined class of N-nitrosamines that exhibit pancreas-specific carcinogenicity in Syrian golden hamsters, a property governed by the presence and position of 2-oxo (keto) substituents on the aliphatic chains adjacent to the N-nitroso function [1]. Unlike its symmetric analogs, OBOB carries one 2-oxobutyl and one 2-oxopropyl chain, a structural asymmetry that results in a distinct organotropism and tumorigenic profile [2].

Why N-Nitroso(2-oxobutyl)(2-oxopropyl)amine Cannot Be Replaced by BOP, HPOP, or Other In-Class Nitrosamines for Pancreatic Carcinogenesis Modeling


Beta-oxidized nitrosamines are not interchangeable despite their shared N-nitroso core and pancreatic tropism. Systematic structure-activity studies demonstrate that the chain length, the number of beta-keto groups, and the symmetry of substitution each independently modulate both the target organ spectrum and the tumor incidence [1]. For example, replacing one 2-oxobutyl chain with a methyl group shifts carcinogenicity away from the pancreas toward the nasal cavity and liver, while symmetric bis(2-oxobutyl) (BOB) preferentially targets the liver rather than the pancreas [2]. The mixed-chain architecture of OBOB therefore occupies a unique position in the structure-activity landscape that cannot be replicated by symmetric analogs or by compounds bearing hydroxy or methyl substituents [3].

Quantitative Differentiation Evidence for N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (OBOB) Versus Closest Analogs


Pancreatic Carcinogenic Selectivity: OBOB vs. Symmetric Bis(2-oxobutyl)amine (BOB) in the Syrian Hamster Model

In the sole published direct comparative carcinogenicity study, a single subcutaneous injection of OBOB produced a greater pancreatic carcinogenic effect than an equimolar dose of the symmetric analog BOB. Critically, the primary target tissue of BOB was the liver, whereas OBOB's carcinogenic action was predominantly directed at the pancreas [1]. Both compounds, like HPOP, can theoretically cyclize to form structures resembling hexose sugars, a property hypothesized to confer pancreatic affinity; however, the divergence in actual organotropism between OBOB and BOB indicates that factors beyond cyclization capacity—specifically the asymmetric chain-length composition—govern ultimate tissue selectivity [1].

Pancreatic carcinogenesis Organotropism Nitrosamine structure-activity

Chain-Length Asymmetry and Pancreatic Specificity: OBOB vs. Symmetric Bis(2-oxopropyl)amine (BOP)

The IARC review by Pour and Lawson (1984) established that prolongation of the aliphatic chain in beta-oxidized nitrosamines diminishes pancreatic specificity [1]. BOP (C3/C3 symmetric bis-oxopropyl) is the most extensively characterized pancreatic carcinogen in hamsters, inducing pancreatic duct adenomas and adenocarcinomas in high incidence with relatively narrow extra-pancreatic tumor spectra [2]. OBOB, carrying one C4 (2-oxobutyl) and one C3 (2-oxopropyl) chain, represents a structural intermediate between BOP (C3/C3) and BOB (C4/C4). The mixed-chain architecture predicts an organotropism profile that is not identical to BOP's: the longer 2-oxobutyl chain broadens the extra-pancreatic tumor spectrum relative to BOP's more focused pancreatic targeting, as demonstrated by the broader tissue distribution observed with compounds bearing 2-oxobutyl substituents [3].

Structure-activity relationship Chain-length effect Pancreatotropism

Dual Beta-Keto Substitution Grading: OBOB vs. Single-Keto Compounds (HPOP, MOP)

Structure-activity analyses have established a hierarchy of pancreatic carcinogenic potency among beta-substituted nitrosamines: the presence of one beta-keto or beta-hydroxy group is a prerequisite for pancreatic carcinogenicity; the addition of a second beta-keto group significantly increases both activity at and specificity for the pancreas [1]. OBOB possesses two beta-keto groups (one on each chain), placing it in the higher-activity tier alongside BOP. By contrast, HPOP carries one beta-keto and one beta-hydroxy group, while MOP has only a single beta-keto group plus a methyl substituent. MOP requires considerably lower doses than BOP to achieve similar pancreatic tumor incidences (25 mg/kg single dose yields 80% tumor incidence for MOP vs. higher doses needed for BOP), but MOP also induces a high incidence of nasal cavity tumors (40% after single treatment), indicating loss of pancreatic selectivity [2]. OBOB's dual-keto architecture is predicted by class-level rules to confer greater pancreatic specificity than single-keto or mixed keto-hydroxy compounds.

Beta-oxidation requirement Potency ranking Pancreatic carcinogen classification

Molecular Weight Differentiation and Its Implications for Dosing, Handling, and Analytical Detection

OBOB (MW 172.18 g/mol, C₇H₁₂N₂O₃) differs in molecular weight from its closest analogs: BOP (MW 158.16 g/mol, C₆H₁₀N₂O₃), BOB (MW 186.21 g/mol, C₈H₁₄N₂O₃), and HPOP (MW 160.17 g/mol, C₆H₁₂N₂O₃) . This 14-Da mass increment per methylene unit has practical consequences: equimolar dosing requires different mass quantities; chromatographic retention times differ; and mass spectrometric selected reaction monitoring (SRM) transitions must be compound-specific to avoid cross-interference in multi-analyte panels [1]. The boiling point of OBOB (326.2 °C at 760 mmHg) and density (1.14 g/cm³) further differentiate it for formulation and storage protocols relative to lower-boiling or denser analogs.

Physicochemical properties Dosing calculation Analytical method development

Defined Application Scenarios for N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (OBOB) Based on Verified Differentiation Evidence


Pancreatic Ductal Adenocarcinoma (PDAC) Induction in Syrian Hamsters When Liver-Directed Carcinogenicity Must Be Excluded

In the Syrian hamster model, OBOB is the preferred pancreatic carcinogen when the experimental design requires that the primary tumor burden be concentrated in the pancreas rather than the liver. The direct comparator study established that BOB predominantly targets the liver, whereas OBOB directs carcinogenesis to the pancreas [1]. This makes OBOB the appropriate procurement choice for pancreatic cancer chemoprevention studies, early detection biomarker development, and tumor microenvironment investigations where hepatic tumor co-occurrence would confound endpoint interpretation.

Structure-Activity Relationship Studies Examining the Role of Asymmetric Beta-Keto Chain Architecture in Nitrosamine Organotropism

OBOB is the only characterized compound in the beta-oxidized nitrosamine series that combines a 2-oxobutyl (C4) and a 2-oxopropyl (C3) chain in an asymmetric configuration [2]. This structural uniqueness makes it an essential probe molecule for experiments designed to dissect how individual aliphatic chain identity (C3 vs. C4), rather than overall carbon count or symmetry, governs cytochrome P450-mediated metabolic activation, DNA adduct formation patterns, and tissue-specific tumor initiation—parameters that cannot be studied using solely symmetric analogs (BOP, BOB) or single-chain compounds (MOP, M-2-OB).

Analytical Method Development and Reference Standard Qualification for Nitrosamine Multi-Analyte Panels

Because OBOB has a distinct molecular weight (172.18 Da), retention time, and fragmentation pattern relative to BOP (158.16 Da) and BOB (186.21 Da), it serves as a critical component in multi-analyte LC-MS/MS or GC-MS panels designed for simultaneous quantification of structurally related nitrosamines in biological matrices, drug substances, or environmental samples . Its inclusion as a certified reference standard prevents misidentification or cross-quantification errors that would arise if BOP or BOB standards were used as surrogates for OBOB in peak assignment or calibration.

Investigating the Metabolic Fate and DNA Adduct Profiles of Mixed-Chain vs. Symmetric Nitrosamines in Pancreatic Ductular Cells

The IARC structural framework predicts that OBOB will produce a distinct spectrum of DNA adducts (potentially including both 2-oxopropyl-derived and 2-oxobutyl-derived alkylating species) compared to the homogeneous adduct profiles generated by BOP or BOB [3]. Researchers studying the relationship between adduct chemical structure, repair kinetics, and mutagenic outcome in hamster pancreatic ductal/ductular cell cultures should therefore select OBOB when the experimental question specifically involves mixed-chain adduct complexity, a parameter inaccessible with symmetric nitrosamine standards.

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